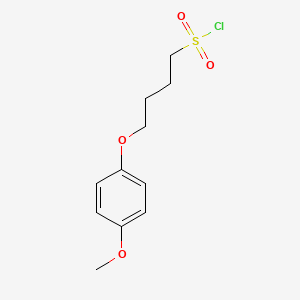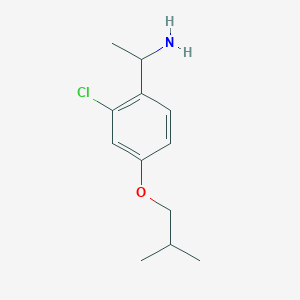
2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole
Vue d'ensemble
Description
2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole (2C7F1P2B) is a benzimidazole derivative that has been studied for its potential applications in various scientific research fields. It has been found to have a variety of biochemical and physiological effects, and is widely used in experiments as a model compound.
Applications De Recherche Scientifique
Radiochemical Synthesis and Imaging
- A study by Livni et al. (1992) focused on the synthesis of a fluorine-labeled compound, [4-18F] fluconazole, from an amino precursor, which included steps involving chloroacetyl chloride. The synthesized compound was used in positron emission tomography (PET) studies for pharmacokinetic measurements in rats and rabbits, highlighting the application in radiochemical synthesis and imaging (Livni et al., 1992).
Synthesis and Characterization for Biological Applications
- Jedrysiak and Suwiński (2008) synthesized various nitroimidazoles, including chloro and fluoro derivatives. These compounds were tested as inhibitors of Mycobacterium tuberculosis, indicating their potential use in antimicrobial research (Jedrysiak & Suwiński, 2008).
Synthesis for Antiinflammatory and Analgesic Activities
- Gurupadayya et al. (2008) synthesized compounds encompassing benzothiazole with chloro and fluoro substitutions. These compounds were evaluated for antiinflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activities, demonstrating their pharmacological potential (Gurupadayya et al., 2008).
Antibacterial Agent Design
- Dickens et al. (1991) designed a compound, 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride, as a potential antibacterial agent specifically active against anaerobic bacteria. This highlights the application in designing targeted antibacterial drugs (Dickens et al., 1991).
Catalysis and Chemical Synthesis
- Aydemir et al. (2014) worked on ionic liquid-based compounds, including a 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride, for catalytic use in transfer hydrogenation. This study indicates the utility of chloro and fluoro compounds in catalysis and synthesis (Aydemir et al., 2014).
Antifungal and Anticancer Research
- Armenise et al. (2004) synthesized fluoro-chloro-aminobenzothiazoles and evaluated their antifungal activity against strains of Candida albicans, demonstrating their potential in antifungal research. Additionally, their derivatives displayed promising activity in anticancer research (Armenise et al., 2004).
Propriétés
IUPAC Name |
2-chloro-7-fluoro-1-propan-2-ylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2/c1-6(2)14-9-7(12)4-3-5-8(9)13-10(14)11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNITPQLCLJCLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=CC=C2F)N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B1426953.png)












